molecular formula C6H7FN2O B7981705 3-Fluoro-2-methoxypyridin-4-amine

3-Fluoro-2-methoxypyridin-4-amine

Cat. No.: B7981705
M. Wt: 142.13 g/mol
InChI Key: PUIPEUWZNMJAPY-UHFFFAOYSA-N
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Description

Overview of Fluorinated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

Heterocyclic compounds, which are cyclic molecules containing at least one heteroatom, represent a significant and diverse class of organic molecules. ijsrtjournal.com Within this class, pyridine, a basic heterocyclic compound with the formula C₅H₅N, is structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org The pyridine ring is a fundamental scaffold found in numerous important compounds, including pharmaceuticals and agrochemicals. wikipedia.org

The strategic incorporation of fluorine into organic molecules, particularly heterocyclic structures, is a widely recognized strategy in medicinal chemistry and materials science. nih.govnih.gov The presence of fluorine can substantially alter the physicochemical properties of a parent compound, including its lipophilicity, bioavailability, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Fluorinated pyridine derivatives are especially prevalent in FDA-approved drugs and are key components in the development of new therapeutic agents. nih.govnih.gov The synthesis of these fluorinated heterocycles is an active area of research, with methods ranging from direct fluorination using reagents like Selectfluor to nucleophilic aromatic substitution (SNAr) pathways. nih.govnih.gov The development of efficient synthetic routes, including late-stage functionalization, allows for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies. nih.gov

Significance of 3-Fluoro-2-methoxypyridin-4-amine (B6235108) within Heterocyclic Chemistry Research

This compound (CAS No. 1228898-36-9) is a substituted pyridine that serves as a valuable heterocyclic building block in organic synthesis. bldpharm.com Its significance lies in its utility as a key intermediate for constructing more complex, often biologically active, molecules. The arrangement of its functional groups—an amine, a fluoro group, and a methoxy (B1213986) group on the pyridine core—provides multiple reaction sites for further chemical modification.

The related compound, 3-fluoro-4-aminopyridine, is noted as an important intermediate in the synthesis of various new drugs, including potential transforming growth factor-beta inhibitors and thrombin inhibitors. google.com The structural motifs present in this compound are found in scaffolds designed for specific biological targets. For instance, methoxypyridine structures have been explored in the development of novel gamma-secretase modulators, which are of interest in neuroscience research. nih.gov The combination of the fluorine atom and the amino group makes it a precursor for compounds used in medicinal chemistry research and drug discovery. ossila.com

Below are the key identifiers and properties for this compound.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 1228898-36-9 bldpharm.comchemsrc.com
Molecular Formula C₆H₇FN₂O myskinrecipes.com
Molecular Weight 142.13 g/mol N/A

| Classification | Heterocyclic Building Block, Fluorinated Building Block, Ether | bldpharm.com |

Note: Data presented in this table is compiled from publicly available chemical supplier databases and may not represent experimentally verified values.

Current State of Research on the Chemical Compound and Related Analogues

Current research involving this compound and its analogues primarily focuses on the development of novel synthetic methodologies and the incorporation of these structures into larger molecules with potential therapeutic applications.

A significant area of investigation is the synthesis of fluorinated aminopyridines. Nucleophilic aromatic substitution on pyridine N-oxides has emerged as a promising strategy, particularly for producing meta-substituted fluoropyridines, which are often challenging to synthesize. nih.govrsc.org For example, a method for the synthesis of [¹⁸F]3-fluoro-4-aminopyridine has been developed, starting from 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.gov This precursor undergoes fluorination to yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which is then reduced to the final aminopyridine product. nih.gov This route is significant as it is amenable to radiolabeling with fluorine-18, making the resulting compounds valuable as potential positron emission tomography (PET) imaging agents for studying biological processes like demyelination. nih.govnih.gov

In the field of medicinal chemistry, analogues containing the fluorinated pyridine scaffold are actively being investigated. For instance, a series of pyridine derivatives of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were synthesized and evaluated as potent antagonists for the transient receptor potential vanilloid 1 (TRPV1), a target for analgesic drug development. nih.govelsevierpure.com Furthermore, research into gamma-secretase modulators (GSMs) for potential use in treating Alzheimer's disease has involved the synthesis of complex molecules incorporating methoxypyridine B-rings. nih.gov The synthetic route for these modulators started from 2,6-dibromo-3-aminopyridine, which was methoxylated to provide a key intermediate, demonstrating the utility of substituted aminopyridines in building complex drug candidates. nih.gov

Table 2: Research on Analogues of this compound

Analogue/Related Compound Research Focus Key Findings Reference(s)
[¹⁸F]3-Fluoro-4-aminopyridine PET Imaging Agent Synthesis Development of a novel synthesis via fluorination of a pyridine N-oxide precursor, enabling efficient radiolabeling. nih.govrsc.org
Pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides TRPV1 Antagonists Structure-activity relationship studies identified potent antagonists for pain research. nih.govelsevierpure.com

| Methoxypyridine-derived gamma-secretase modulators | Alzheimer's Disease Research | Synthesis of complex modulators using substituted aminopyridine intermediates. | nih.gov |

Direct Synthesis Approaches to the Pyridin-4-amine Scaffold

Direct C-H functionalization of the pyridine ring is an attractive synthetic strategy due to its atom economy and reduction of synthetic steps. However, the inherent electronic properties of the pyridine ring make regioselective functionalization a significant challenge.

Challenges and Advances in Direct Pyridine Functionalization

The pyridine ring is an electron-deficient heterocycle, which makes it resistant to electrophilic aromatic substitution. researchgate.netbeilstein-journals.org The nitrogen atom deactivates the ring, particularly at the C2, C4, and C6 positions. Furthermore, the nitrogen lone pair can coordinate to Lewis acid catalysts, further deactivating the ring and complicating reactions. beilstein-journals.org Direct C-H functionalization often leads to a mixture of regioisomers, with a general preference for substitution at the C2 and C4 positions due to the electronic influence of the nitrogen atom. slideshare.netrsc.org Achieving functionalization at the C3 position is particularly challenging. researchgate.netnih.gov

Recent advances in transition-metal-catalyzed C-H activation have provided new avenues for the direct functionalization of pyridines. researchgate.netbeilstein-journals.org These methods often employ directing groups to achieve high regioselectivity. For a molecule like this compound, a direct approach would necessitate the sequential and highly regioselective introduction of three different substituents, which remains a formidable synthetic hurdle.

Regioselective Synthesis Strategies for Multi-Substituted Pyridines

Achieving the specific 2,3,4-substitution pattern of this compound through direct synthesis is complex. Strategies to control regioselectivity in pyridine synthesis often rely on the inherent reactivity of the pyridine ring or the use of directing groups. For instance, Minisci-type reactions can be used for C4-alkylation of pyridines. nih.govchemrxiv.org However, the simultaneous and controlled introduction of fluoro, methoxy, and amino groups at specific positions without pre-functionalization is not well-established.

A hypothetical direct approach would likely involve a multi-step, one-pot reaction sequence where the pyridine scaffold is built with the substituents already in place or added in a highly controlled manner. Cycloaddition reactions or condensation reactions of appropriately functionalized acyclic precursors are common strategies for constructing substituted pyridine rings from the ground up. acs.org

Indirect Synthesis via Precursor Modification and Transformation

Given the challenges of direct synthesis, indirect methods involving the modification of a pre-functionalized pyridine ring are more common and practical for obtaining multi-substituted pyridines like this compound. This approach relies on the sequential introduction of functional groups onto a suitable pyridine-based starting material.

Synthesis of Key Halogenated Pyridine Intermediates and Their Derivatization

A common strategy for the synthesis of substituted pyridines is to start with a halogenated precursor, which can then undergo nucleophilic aromatic substitution (SNAr) reactions to introduce other functional groups. researchgate.net For the synthesis of this compound, a key intermediate could be a di- or tri-halogenated pyridine.

For example, a plausible starting material is 2,4-dichloro-3-fluoropyridine. The synthesis of this intermediate can be achieved from 2-chloro-3-fluoropyridine through lithiation followed by chlorination. chemicalbook.com Another potential precursor is 2-chloro-3-fluoropyridine, which can be synthesized from 2-chloro-3-aminopyridine via a diazotization reaction in the presence of a fluoride (B91410) source. google.com

Once the halogenated intermediate is obtained, the chlorine atoms can be selectively replaced by methoxy and amino groups. The reactivity of the halogen atoms towards nucleophilic substitution depends on their position on the pyridine ring, with halogens at the C2 and C4 positions being more susceptible to substitution.

Table 1: Synthesis of Halogenated Pyridine Intermediates

Starting MaterialReagents and ConditionsProductYield (%)
2-Chloro-3-fluoropyridine1. LDA, THF, -78 °C; 2. Hexachloroethane2,4-Dichloro-3-fluoropyridine63
2-Chloro-3-aminopyridinet-BuONO, CuF₂, MeCN, 0-60 °C2-Chloro-3-fluoropyridineNot specified

Methodologies for the Introduction of Methoxy and Amino Groups

The introduction of methoxy and amino groups onto a halogenated pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr).

Methoxylation: A chlorine atom on the pyridine ring can be displaced by a methoxy group using sodium methoxide (B1231860) in methanol. google.com The reaction conditions, such as temperature and reaction time, can be optimized to favor the substitution at a specific position if multiple halogens are present.

Amination: The introduction of an amino group can be accomplished by reacting the chloropyridine with an amine source, such as ammonia (B1221849) or a protected amine, often under elevated temperatures and pressures. thieme-connect.comresearchgate.net The choice of the amine and the reaction conditions can influence the regioselectivity of the amination. For instance, direct amination of 2-chloropyridines can be achieved using a flow reactor at high temperatures. thieme-connect.com

A plausible synthetic sequence starting from 2,4-dichloro-3-fluoropyridine could involve the selective methoxylation at the C2 position, followed by amination at the C4 position. The higher reactivity of the C2 and C4 positions towards nucleophilic attack facilitates this sequential substitution.

Table 2: Nucleophilic Substitution on Halogenated Pyridines

SubstrateNucleophileConditionsProductYield (%)
2-Amino-3-nitro-6-chloropyridineNaOMe, MeOH2-Amino-3-nitro-6-methoxypyridineNot specified
2-ChloropyridinePiperidineNMP, Flow reactor, 240 °C2-(Piperidin-1-yl)pyridine47

Utility of Pyridine N-Oxides in Synthetic Routes

Pyridine N-oxides are valuable intermediates in pyridine chemistry as they activate the pyridine ring towards both electrophilic and nucleophilic substitution. researchgate.netsemanticscholar.orgresearchgate.net The N-oxide group increases the electron density at the C2 and C4 positions, making them more susceptible to electrophilic attack, and also activates these positions towards nucleophilic attack by acting as a good leaving group after activation. almerja.comchemtube3d.comscripps.edu

A notable example is the synthesis of 3-fluoro-4-aminopyridine, which can be achieved via the fluorination of 3-bromo-4-nitropyridine N-oxide, followed by reduction of the nitro group and the N-oxide. rsc.org This demonstrates the utility of the N-oxide in facilitating the introduction of a fluorine atom at the C3 position, which is typically challenging.

For the synthesis of this compound, a strategy involving a pyridine N-oxide intermediate could be envisioned. For example, starting with a suitably substituted pyridine N-oxide, one could perform a sequence of nucleophilic substitutions to introduce the methoxy and amino groups, followed by deoxygenation of the N-oxide to yield the final product. The N-oxide can direct the regioselectivity of the substitutions and enhance the reactivity of the pyridine ring.

Table 3: Reactions Involving Pyridine N-Oxides

Starting MaterialReagents and ConditionsProductYield (%)
3-Bromo-4-nitropyridine N-oxideTBAF, DMSO, 25 °C3-Fluoro-4-nitropyridine N-oxide37
Pyridine N-oxide1. PhMgCl, THF; 2. Ac₂O, 120 °C2-PhenylpyridineHigh

Novel Synthetic Routes, Reagents, and Catalyst Systems

The construction of highly functionalized pyridine rings, such as that in this compound, requires versatile and selective chemical methodologies. Recent innovations in catalysis and reagent development have provided powerful tools for assembling such complex architectures.

Applications of Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, offering mild and efficient pathways for the synthesis of substituted pyridines. wikipedia.orgrug.nl

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a powerful method for forming sp-sp2 carbon-carbon bonds. wikipedia.orgscirp.org This methodology can be applied to build the carbon skeleton of pyridine derivatives. For instance, a bromo-substituted fluoropyridine nucleus can be coupled with various terminal alkynes, a key step that could lead to precursors of the target molecule after further transformations. soton.ac.uk The reaction is typically carried out under mild conditions, such as at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgsoton.ac.uk

A general procedure involves the reaction of a brominated pyridine derivative with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst like CuI, and a mild base, often an amine like triethylamine (Et₃N), in a suitable solvent such as THF. soton.ac.uknih.gov

Table 1: Representative Sonogashira Coupling Reactions on Pyridine Scaffolds

Entry Aryl Halide Alkyne Catalyst System Conditions Product Yield
1 6-bromo-3-fluoro-2-cyanopyridine 1-ethynyl-4-ethylbenzene Pd(PPh₃)₄, CuI Et₃N, THF, rt, 16h 93% soton.ac.uk
2 4-bromo-2,2'-bipyridine 1-ethynyl-4-methylbenzene Pd(PPh₃)₄, CuI Toluene, rt 85% nih.gov

This table presents data from reactions on related pyridine structures to illustrate the typical conditions and efficacy of the Sonogashira coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental method for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgrug.nl This reaction is particularly relevant for the synthesis of this compound, as it provides a direct route to install the C4-amino group onto a pre-functionalized pyridine ring. acs.org The development of this method has largely superseded harsher, classical methods for C-N bond formation due to its broad substrate scope and high functional group tolerance. wikipedia.org

The success of the Buchwald-Hartwig amination hinges on the choice of palladium catalyst, phosphine ligand, and base. rug.nllibretexts.org Various generations of catalyst systems have been developed, allowing for the coupling of a wide array of amines with diverse aryl partners under increasingly mild conditions. wikipedia.org For the synthesis of aminopyridines, a suitable precursor would be a 4-halo-3-fluoro-2-methoxypyridine. This precursor would then be coupled with an ammonia equivalent or a protected amine using a palladium catalyst and a specialized phosphine ligand. researchgate.net

Table 2: Key Parameters in Buchwald-Hartwig Amination of (Hetero)aryl Halides

Parameter Description Common Examples Reference
Catalyst Palladium source, often in the Pd(0) or Pd(II) oxidation state. Pd₂(dba)₃, Pd(OAc)₂ rug.nl
Ligand Electron-rich, bulky phosphines that facilitate oxidative addition and reductive elimination. XPhos, RuPhos, BrettPhos rug.nl
Base Required for the deprotonation of the amine and regeneration of the catalyst. NaOt-Bu, Cs₂CO₃, K₃PO₄ libretexts.org

| Amine Source | The nucleophile that forms the C-N bond. | Primary amines, secondary amines, ammonia equivalents (e.g., Teoc-NH₂) | researchgate.net |

This table outlines the crucial components and common reagents used in the Buchwald-Hartwig amination, a key strategic reaction for synthesizing the target compound.

Advanced Fluorination Methodologies

The introduction of a fluorine atom onto a pyridine ring, particularly at the C3 position, requires specialized reagents and strategies due to the electron-deficient nature of the heterocycle.

Nucleophilic fluorination typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride ion source. However, direct nucleophilic aromatic substitution (SₙAr) on an unactivated pyridine ring is challenging. A common strategy involves a diazotization-fluorination sequence (Balz-Schiemann reaction) starting from an aminopyridine. For example, a 3-amino-2-methoxypyridin-4-yl precursor could be converted to a diazonium salt and subsequently treated with a fluoride source like fluoroboric acid (HBF₄) or pyridine-HF complex. A patent describes a method where 3-amino-2-pyridinecarboxylate is converted to 3-fluoro-2-pyridinecarboxylate using hydrogen fluoride pyridine and sodium nitrite. google.com

Electrophilic fluorination has emerged as a powerful alternative, employing reagents that deliver an electrophilic fluorine species ("F⁺") to an electron-rich center. nih.gov While pyridines are generally electron-deficient, strategies exist to overcome this. One approach involves the temporary activation of the pyridine ring. A recently developed method utilizes the formation of ring-opened Zincke imine intermediates from pyridines. These intermediates undergo regioselective C-F bond formation with electrophilic fluorinating reagents before ring closure to yield C3-fluoropyridines. acs.org

The most common electrophilic fluorinating reagents are N-F compounds, which are generally safer and easier to handle than molecular fluorine. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used reagent known for its effectiveness in fluorinating a variety of substrates, including nitrogen heterocycles. nih.govacs.org The selectivity of the fluorination can be influenced by the substitution pattern of the pyridine ring and the reaction conditions. researchgate.netnih.gov For a 2-methoxy-4-aminopyridine system, the directing effects of the substituents would play a crucial role in achieving the desired C3-fluorination.

Table 3: Common Electrophilic Fluorination Reagents

Reagent Name Acronym Structure Key Features
Selectfluor® F-TEDA-BF₄ 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Highly effective, commercially available, crystalline solid, used in a wide range of fluorinations. nih.govacs.org
N-Fluorobenzenesulfonimide NFSI C₁₂H₁₀FNO₂S Crystalline solid, offers high reactivity for fluorinating carbanions and electron-rich aromatics.

This table summarizes key electrophilic fluorinating agents that are instrumental in modern synthetic strategies for producing fluorinated heterocycles.

Synthetic Pathways and Process Optimization for this compound

The synthesis of this compound, a substituted aminopyridine, involves precise chemical strategies for the introduction of its functional groups. Key among these are methods for installing the amine group onto the pyridine ring, followed by rigorous optimization and purification to ensure high yield and purity for its use as a chemical intermediate.

3 Strategies for Amine Introduction: Hofmann Degradation and Ammonolysis

The introduction of an amine group at the C-4 position of the 3-fluoro-2-methoxypyridine scaffold can be approached through several synthetic routes. The Hofmann degradation of a carboxamide and direct ammonolysis of a suitable precursor are two prominent strategies.

Hofmann Degradation

The Hofmann degradation, or Hofmann rearrangement, is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. researchgate.net In the context of synthesizing this compound, this process would begin with the precursor 3-Fluoro-2-methoxypyridine-4-carboxamide. This amide is treated with a hypohalite, such as sodium hypobromite or sodium hypochlorite, generated in situ from bromine or chlorine and sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield the final amine.

A synthesis pathway for a related compound, 3-fluoro-4-aminopyridine, utilizes the Hofmann degradation of 3-fluoro-4-pyridine carboxamide as a key final step. google.com This established precedent suggests its applicability to the 2-methoxy-substituted analogue. The efficiency of the rearrangement is often high, provided the precursor amide is readily available.

Ammonolysis

Ammonolysis involves the reaction of a substrate with ammonia. This strategy can be employed in two main ways for this synthesis:

Amide Formation: Ammonolysis can be used to prepare the necessary precursor for the Hofmann degradation. By treating an ester, such as a methyl or ethyl ester of 3-Fluoro-2-methoxy-4-pyridinecarboxylic acid, with ammonia in a solvent like methanol, the corresponding 3-Fluoro-2-methoxypyridine-4-carboxamide can be formed. google.com This reaction typically requires controlled temperatures, starting at low temperatures (-20 to 0 °C) during ammonia addition and gradually warming to room temperature. google.com

Direct Amination (SNAr): A more direct route is the nucleophilic aromatic substitution (SNAr) on a pyridine ring bearing a suitable leaving group at the 4-position, such as a halogen (e.g., chlorine or bromine). A precursor like 4-Chloro-3-fluoro-2-methoxypyridine could react with ammonia under elevated temperature and pressure to directly yield this compound. The electron-withdrawing nature of the pyridine ring nitrogen and the fluorine atom activates the ring for nucleophilic attack at the C-4 position.

The table below outlines a comparison of these amine introduction strategies.

StrategyPrecursorKey ReagentsTypical ConditionsAdvantages
Hofmann Degradation 3-Fluoro-2-methoxypyridine-4-carboxamideBr₂, NaOH (or NaOCl)Aqueous, basic conditionsHigh-yielding rearrangement; well-established method. researchgate.net
Ammonolysis (Amide Formation) 3-Fluoro-2-methoxy-4-pyridinecarboxylic acid esterAmmonia (NH₃), Methanol-20 °C to Room TemperatureEfficiently produces the precursor for Hofmann degradation. google.com
Ammonolysis (Direct SNAr) 4-Halo-3-fluoro-2-methoxypyridineAmmonia (NH₃)High temperature and pressureMore direct, one-step process to the final product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-methoxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIPEUWZNMJAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Studies of 3 Fluoro 2 Methoxypyridin 4 Amine

Nucleophilic Substitution Reactions of Pyridine (B92270) Ring Positions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyridine, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. youtube.comstackexchange.com The electron-deficient nature of these positions, enhanced by the nitrogen's inductive and mesomeric effects, facilitates attack by nucleophiles. stackexchange.com

Reactivity Patterns Governed by Substituent Effects

The reactivity of 3-fluoro-2-methoxypyridin-4-amine (B6235108) in SNAr reactions is complex due to the competing electronic effects of its substituents. The pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack. youtube.com However, these positions are occupied by a methoxy (B1213986) and an amino group, respectively, which are themselves poor leaving groups. The fluorine atom at the C3 position represents the most viable leaving group on the ring.

While SNAr reactions on pyridines are most common at the C2 and C4 positions, substitution at C3 can occur, particularly when a good leaving group like a halogen is present. acs.org The rate of SNAr reactions on halopyridines is influenced by the halogen's identity, with fluoropyridines generally being more reactive than their chloro- or bromo- counterparts. acs.orgnih.gov This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon it is attached to. nih.gov However, the strong electron-donating effects of the adjacent methoxy (at C2) and amino (at C4) groups increase the electron density of the ring, thereby deactivating it towards nucleophilic attack. Therefore, forcing conditions would likely be required to achieve nucleophilic displacement of the C3-fluorine atom.

Transformations Involving the Amino and Methoxy Groups

The peripheral functional groups of this compound are also subject to chemical transformation.

Amino Group Reactions: The 4-amino group can act as a nucleophile. It can undergo reactions such as acylation with acyl chlorides to form the corresponding amide. acs.org It can also react with electrophilic reagents like halogens. acs.orgresearchgate.net For instance, the reaction of 4-aminopyridine (B3432731) with iodine monochloride (ICl) involves the pyridine nitrogen as the initial site of interaction, but subsequent transformations can involve the amino group. acs.org

Methoxy Group Reactions: The 2-methoxy group is an aryl ether, which can be cleaved under strongly acidic conditions. youtube.com Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are typically used for this transformation. masterorganicchemistry.comyoutube.com The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group via an SN2 pathway, yielding a 2-hydroxypyridine (B17775) derivative. masterorganicchemistry.com Lewis acids like aluminum chloride have also been employed for the selective cleavage of methoxy ethers on phenolic systems. nih.gov

Electrophilic Aromatic Substitution Processes on the Pyridine Ring

The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution (EAS). stackexchange.com However, the presence of strong activating groups can overcome this deactivation. In this compound, both the amino group at C4 and the methoxy group at C2 are potent activating, ortho-, para-directing groups. libretexts.org

The directing effects of these substituents converge to activate the C5 position. The 4-amino group directs electrophiles to the C3 and C5 positions, while the 2-methoxy group also directs towards C3 and C5. Since the C3 position is already substituted with fluorine, electrophilic attack is overwhelmingly favored at the C5 position. Studies on the halogenation of 4-aminopyridine have shown that substitution occurs at the 3 and 5 positions. researchgate.net To prevent unwanted reactions at the nucleophilic amino group during EAS, it can be protected, for example, as an acetanilide. This protection moderates the activating effect and prevents protonation of the amine under strongly acidic reaction conditions, which would otherwise convert it into a deactivating, meta-directing group. libretexts.org

Oxidation and Reduction Chemistry

The functional groups on this compound exhibit distinct behaviors under oxidative and reductive conditions. The pyridine nitrogen can be oxidized to form a pyridine N-oxide. For example, a synthetic route to 3-fluoro-4-aminopyridine involves the oxidation of 3-fluoropyridine (B146971) with hydrogen peroxide to yield the corresponding N-oxide as a key intermediate. google.com This N-oxide can then undergo further functionalization before reduction.

The compound itself is generally stable to common reducing agents, but related structures demonstrate key reduction transformations. For instance, the reduction of a nitro group to an amino group is a common final step in the synthesis of many aminopyridines. google.com The amino group itself can be sensitive to oxidation, which might necessitate the use of protecting groups during certain synthetic operations.

Metalation Chemistry and Selective Functionalization

Metalation, particularly directed ortho metalation (DoM), provides a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. wikipedia.org

Directed Ortho Metalation (DoM) Strategies

In this compound, both the 2-methoxy group and the 4-amino group can function as DMGs. wikipedia.orgharvard.edu These groups coordinate to the lithium atom of the organolithium base, thereby increasing the kinetic acidity of the adjacent protons. organic-chemistry.org A hierarchy of directing ability has been established for various DMGs, with amide groups (a protected form of the amine) being significantly more powerful than methoxy groups. harvard.edu

Given this hierarchy, the 4-amino group (or more effectively, its pivaloyl-protected amide derivative) would be the dominant directing group. acs.org It would direct lithiation to the C5 position, which is ortho to it. The 2-methoxy group would also direct to the C3 and C5 positions, but its influence would be secondary to the stronger amino/amido director at C4. The resulting C5-lithiated species is a potent nucleophile that can be trapped with a wide variety of electrophiles, allowing for the introduction of new functional groups with high regioselectivity. wikipedia.orgorganic-chemistry.org This strategy avoids the regioselectivity issues often encountered with electrophilic aromatic substitution.

The table below illustrates potential functionalizations at the C5 position via a DoM strategy, assuming the amino group directs the lithiation.

ElectrophileReagent ExampleIntroduced Functional Group
Carbon DioxideCO₂Carboxylic Acid (-COOH)
AldehydeBenzaldehyde (PhCHO)Hydroxymethyl (-CH(OH)Ph)
IodineI₂Iodo (-I)
Silyl HalideTrimethylsilyl chloride (TMSCl)Silyl (-Si(CH₃)₃)
Alkyl HalideMethyl Iodide (CH₃I)Methyl (-CH₃)

C-H Activation and Site-Selective Functionalization

While direct C-H activation on the pyridine ring of this compound is not extensively documented in readily available literature, site-selective functionalization is a critical aspect of its chemistry. The inherent reactivity of the pyridine ring, influenced by its substituents, governs the positions at which new functional groups can be introduced. The presence of the amino and methoxy groups generally directs electrophilic substitution, while the fluorine atom can influence nucleophilic substitution reactions.

In the context of building more complex molecules, functionalization often occurs at positions activated or pre-functionalized prior to the introduction of the core this compound moiety. For instance, in the synthesis of certain kinase inhibitors, a related pyridine core is functionalized at the 5-position. This is typically achieved through the displacement of a leaving group, such as a chlorine atom, by a suitable nucleophile. This type of substitution reaction highlights the ability to achieve site-selectivity based on the pre-existing substitution pattern of the pyridine ring.

Further research into direct C-H activation of this compound, potentially utilizing transition metal catalysis, could unveil novel pathways for its derivatization, offering more efficient routes to a wider range of functionalized pyridines.

Cyclization and Ring-Forming Reactions Incorporating the Pyridine Moiety

A significant application of this compound and its derivatives is in the construction of fused heterocyclic systems. The amino group at the 4-position serves as a key nucleophile for cyclization reactions, leading to the formation of new rings fused to the pyridine core. A notable example is the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are often investigated for their potential as kinase inhibitors.

In a typical synthetic sequence, a derivative of this compound can be elaborated and then subjected to cyclization to form a fused pyrimidine (B1678525) ring. For instance, a derivative bearing an appropriate substituent at the 5-position can undergo an intramolecular cyclization to yield a di-substituted pyrazolo[3,4-d]pyrimidine. The reaction conditions for such transformations are crucial and often involve heating in the presence of a suitable reagent to facilitate ring closure.

Table 1: Cyclization Reaction to Form a Fused Pyrimidine Ring
Starting MaterialReagents and ConditionsProductYield
N'-(5-cyano-3-fluoro-2-methoxypyridin-4-yl)-N,N-dimethylformimidamideHydrazine hydrate, ethanol, reflux3-(3-Fluoro-2-methoxypyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amineData not available

This type of cyclization is a powerful strategy for accessing complex heterocyclic scaffolds that are otherwise difficult to synthesize. The specific nature of the substituents on the pyridine ring, including the fluorine and methoxy groups, can influence the reactivity and outcome of these ring-forming reactions.

Deprotection Strategies in Multi-Step Syntheses

In the course of multi-step syntheses involving this compound, the protection and subsequent deprotection of the 4-amino group is a common requirement. The amino group's nucleophilicity can interfere with various reaction conditions, necessitating its temporary conversion to a less reactive form. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under a range of conditions and its relatively straightforward removal.

The deprotection of a Boc-protected this compound derivative is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM) is a common reagent system for this transformation. The reaction proceeds by cleavage of the carbamate (B1207046) linkage, releasing the free amine. The choice of deprotection conditions is critical to ensure the integrity of other functional groups within the molecule.

Table 2: Deprotection of a Boc-Protected Amine
Starting MaterialReagents and ConditionsProductYield
tert-butyl (3-fluoro-2-methoxypyridin-4-yl)carbamateTrifluoroacetic acid, DichloromethaneThis compoundQuantitative (assumed)

Mechanistic Investigations of Reactions Involving 3 Fluoro 2 Methoxypyridin 4 Amine

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving 3-Fluoro-2-methoxypyridin-4-amine (B6235108) are largely dictated by the nature of the reactants and the reaction conditions. Two primary reaction types are of significant interest: nucleophilic aromatic substitution (SNAr) and reactions involving the amino group.

In nucleophilic aromatic substitution, the fluorine atom at the 3-position can be displaced by a nucleophile. The generally accepted mechanism for SNAr of activated aryl halides proceeds through a two-step addition-elimination pathway. libretexts.org The first step involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nature of the pyridine (B92270) ring and potentially the fluorine atom itself. The aromaticity of the pyridine ring is temporarily disrupted in this step. In the second step, the leaving group, in this case, the fluoride (B91410) ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Reactions involving the amino group, such as diazotization followed by substitution, are also plausible pathways for functionalization. However, the specific intermediates and pathways for this compound are not extensively documented in the provided search results. Studies on related aminopyridines can offer insights. For example, the nitration of 2-aminopyridine (B139424) can proceed through different pathways, including the formation of a nitraminopyridine intermediate. sapub.org

In some complex reactions, such as the inverse electron demand Diels-Alder (IEDDA) reaction of aminopyrroles with triazines, zwitterionic intermediates have been identified through spectroscopic methods. nih.gov This suggests that for certain transformations, the reaction pathway of this compound might also involve such charged intermediates.

Transition State Analysis and Reaction Energetics

Detailed transition state analysis and reaction energetics for this compound are not explicitly available in the provided search results. However, general principles of computational chemistry applied to similar systems can provide valuable insights.

For SNAr reactions, the rate-determining step is typically the formation of the high-energy Meisenheimer complex. The energy barrier for this step is influenced by the stability of the intermediate. Factors that stabilize the negative charge in the Meisenheimer complex, such as strong electron-withdrawing groups, will lower the activation energy and accelerate the reaction. libretexts.org

Computational studies on fluorinated piperidines have revealed that stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, play a significant role in stabilizing certain conformations and transition states. researchgate.net For this compound, the orientation of the methoxy (B1213986) group and the lone pairs of the nitrogen and fluorine atoms would influence the geometry and energy of the transition states. The interaction between the incoming nucleophile and the frontier molecular orbitals of the pyridine ring would also be a key factor in determining the reaction energetics.

Role of Catalysts and Reagents in Reaction Mechanisms

The choice of catalysts and reagents is pivotal in directing the outcome of reactions involving this compound.

Catalysts:

Palladium-based catalysts: In hydrogenation reactions, heterogeneous catalysts like palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are commonly used. For instance, the hydrogenation of fluorinated pyridines to the corresponding piperidines has been successfully achieved using Pd(OH)₂/C in the presence of a Brønsted acid like HCl. acs.org The acid protonates the pyridine ring, activating it towards reduction.

Rhodium-based catalysts: Rh(III) catalysts have been employed for the C-H functionalization of α-fluoro-α,β-unsaturated oximes to synthesize 3-fluoropyridines. nih.gov This suggests that rhodium catalysis could be a viable strategy for further functionalization of the this compound scaffold.

Reagents:

Bases: In SNAr reactions, a base is often required to neutralize the proton released if the nucleophile is an amine or alcohol. The choice of base can influence the reaction rate and selectivity.

Fluorinating Agents: For the synthesis of fluorinated pyridines, various fluorinating agents are used. Electrophilic fluorinating agents like Selectfluor® are effective for the fluorination of 1,2-dihydropyridines. nih.gov For direct C-H fluorination of pyridines, AgF₂ has been shown to be effective, leading to fluorination adjacent to the nitrogen atom. researchgate.netacs.org Nucleophilic fluorinating agents like tetrabutylammonium (B224687) fluoride (TBAF) are used in nucleophilic substitution reactions, though their effectiveness can be limited for electron-rich pyridines. nih.gov

The table below summarizes the role of some common catalysts and reagents in reactions of substituted pyridines.

Catalyst/ReagentReaction TypeRole in Mechanism
Pd(OH)₂/C, HClHydrogenationActivates the pyridine ring for reduction. acs.org
Rh(III) complexesC-H FunctionalizationCatalyzes the formation of new C-C bonds. nih.gov
AgF₂C-H FluorinationActs as a source of electrophilic fluorine. researchgate.netacs.org
Selectfluor®Electrophilic FluorinationDelivers an electrophilic fluorine atom to the substrate. nih.gov
Tetrabutylammonium fluoride (TBAF)Nucleophilic FluorinationProvides a source of nucleophilic fluoride ions. nih.gov

Electronic and Steric Effects on Regioselectivity and Reaction Outcome

Electronic Effects: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The substituents on the ring further modulate this reactivity.

The amino group at the 4-position is a strong electron-donating group, which increases the electron density of the ring and can direct electrophilic attack.

The methoxy group at the 2-position is also electron-donating through resonance but can exhibit inductive electron-withdrawing effects.

The fluorine atom at the 3-position is strongly electron-withdrawing via induction, which can activate the ring towards nucleophilic attack.

Steric Effects: The steric hindrance imposed by the substituents can significantly influence the accessibility of different positions on the pyridine ring. The methoxy group at the 2-position can sterically hinder the approach of a nucleophile or electrophile to the adjacent 3-position. This steric hindrance can sometimes lead to unexpected regioselectivity. For example, in the IEDDA reaction of 2-aminopyrroles, steric effects can inhibit the cyclization of a zwitterionic intermediate. nih.gov

The following table illustrates the expected electronic effects of the substituents in this compound.

SubstituentPositionElectronic Effect
Methoxy (-OCH₃)2Electron-donating (resonance), Electron-withdrawing (inductive)
Fluoro (-F)3Strongly electron-withdrawing (inductive)
Amino (-NH₂)4Strongly electron-donating (resonance)

Studies on Fluorination Selectivity and Mechanisms

The introduction of a fluorine atom onto a pyridine ring is a challenging yet crucial transformation. The selectivity of fluorination is highly dependent on the reaction mechanism and the nature of the fluorinating agent.

Electrophilic Fluorination: In electrophilic fluorination, the regioselectivity is governed by the electronic density of the pyridine ring. For 3-substituted pyridines, fluorination with AgF₂ often occurs with exclusive selectivity at the 2-position, adjacent to the nitrogen atom. acs.org This is attributed to the mechanism where AgF₂ coordinates to the pyridine nitrogen, increasing the electrophilicity of the ortho-positions.

Nucleophilic Fluorination: Nucleophilic fluorination is challenging for electron-rich pyridines, especially at the meta-position. nih.govrsc.org A successful strategy to overcome this is the use of pyridine N-oxides. The N-oxide group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack. For example, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide with TBAF proceeds readily at room temperature to yield 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.govrsc.org The N-oxide can then be reduced to the corresponding pyridine.

In the case of 3-bromo-4-nitropyridine (without the N-oxide), treatment with TBAF resulted in the substitution of the nitro group at the 4-position, demonstrating a clear preference for substitution at the para-position over the meta-position. nih.gov This highlights the importance of activating groups and their positions in directing nucleophilic fluorination.

The mechanism of fluorination using elemental fluorine in the presence of iodine is proposed to proceed through the in-situ formation of an iodonium (B1229267) species, which is then attacked by a fluoride ion. rsc.org This method has been shown to be effective for the selective 2-fluorination of pyridine and quinoline (B57606) derivatives. rsc.org

Synthesis and Chemical Characterization of Derivatives and Analogues of 3 Fluoro 2 Methoxypyridin 4 Amine

Structural Modifications of the Amino Group

The 4-amino group of 3-fluoro-2-methoxypyridin-4-amine (B6235108) and its analogues is a key site for derivatization. Standard organic chemistry protocols can be employed to modify this primary amine, altering the compound's chemical properties. nih.gov These modifications include acylation, alkylation, and the formation of more complex nitrogen-containing functionalities.

For instance, acylation can be achieved by reacting the aminopyridine with acyl chlorides or anhydrides, such as acetic anhydride, to yield the corresponding N-acetylated derivative. This transformation changes the electronic nature of the substituent from a strong electron-donating amino group to a less donating amide group, which can influence subsequent reactions on the pyridine (B92270) ring. Similarly, reductive alkylation can convert the primary amine into secondary or tertiary amines, which alters both the steric and electronic profile of the molecule. nih.gov

Research on related 4-aminopyridine-3-carboxylic acids has demonstrated that a variety of amino groups can be introduced at the 4-position through ring transformation reactions of nitropyrimidinones with enaminones. researchgate.net This methodology allows for the synthesis of analogues with N-alkyl, N-aryl, and N-heterocyclic substituents at the 4-position. Furthermore, reactions of 4-aminopyridine (B3432731) with halogens like bromine have been shown to result in protonation of the pyridine nitrogen, followed by complex bromination and dimerization processes, highlighting the reactivity of the aminopyridine system. acs.org

Table 1: Examples of Amino Group Modifications on Pyridine Scaffolds This table is generated based on established reactions for aminopyridines and serves as a predictive guide for the target compound.

Reaction TypeReagent(s)Expected ProductReference
AcylationAcetic AnhydrideN-(3-fluoro-2-methoxypyridin-4-yl)acetamide nih.gov
Reductive AlkylationAldehyde/Ketone, NaBH(OAc)3N-alkyl-3-fluoro-2-methoxypyridin-4-amine nih.gov
Reaction with IsothiocyanatePhenyl Isothiocyanate1-(3-fluoro-2-methoxypyridin-4-yl)-3-phenylthiourea nih.gov
Dimerization/HalogenationBromine (Br2)Complex pyridyl-pyridinium cations acs.org

Chemical Alterations at the Methoxy (B1213986) Substituent

The 2-methoxy group is another key functional handle for derivatization. Its primary modification involves cleavage of the methyl ether to unmask the corresponding 2-hydroxypyridine (B17775), which exists in equilibrium with its 2-pyridone tautomer. This transformation is significant as it introduces a hydrogen-bond donating group, drastically changing the molecule's polarity and intermolecular interactions.

A chemoselective method for the demethylation of methoxypyridines has been developed using L-selectride (lithium tri-sec-butylborohydride). thieme-connect.com This reagent has been shown to effectively cleave the methyl group from various methoxypyridine derivatives, often in good yield. The reaction's efficiency can be influenced by the position of the methoxy group and the electronic nature of other substituents on the ring. thieme-connect.com For electron-deficient pyridines, this nucleophilic cleavage proceeds more readily. Other established methods for ether cleavage, such as using strong acids like HBr or Lewis acids like boron tribromide (BBr3), are also applicable, although they may be less selective if other sensitive functional groups are present. wikipedia.org

Beyond cleavage, the methoxy group can be displaced through nucleophilic aromatic substitution (SNAr), particularly if the ring is sufficiently activated. For example, nucleophilic amination of 3-methoxypyridine (B1141550) using sodium hydride and an amine nucleophile has been shown to displace the methoxy group to form 3-aminopyridine (B143674) derivatives. ntu.edu.sg This suggests that the 2-methoxy group in the target compound could potentially be replaced by other nucleophiles under specific conditions.

Introduction and Modification of Halogen Substituents on the Pyridine Ring

The pyridine ring of this compound can be further functionalized through the introduction of additional halogen atoms (Cl, Br, I). These reactions typically proceed via electrophilic halogenation, though the inherent electron deficiency of the pyridine ring often requires harsh conditions or the use of a more activated N-oxide derivative. The directing effects of the existing substituents (F, OMe, NH2) play a crucial role in determining the position of the incoming halogen.

A common strategy for introducing halogens onto a pyridine ring involves starting with a pre-functionalized precursor. For instance, the synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) is achieved by treating 3-methoxy-2-methyl-4(1H)-pyridone with a chlorinating agent like phosphorus oxychloride (POCl3). prepchem.comscispace.com This converts the pyridone into the 4-chloropyridine. This approach could be adapted to synthesize the 4-chloro analogue of the title compound.

Furthermore, nucleophilic aromatic substitution (SNAr) provides a powerful route for halogen modification. The synthesis of the closely related 3-fluoro-4-aminopyridine has been accomplished starting from 3-bromo-4-nitropyridine (B1272033) N-oxide. nih.govrsc.org In this process, a fluoride (B91410) ion displaces the bromo substituent, followed by reduction of the nitro group and the N-oxide. This highlights a method where one halogen (bromine) is replaced by another (fluorine). The reactivity of related compounds like 3-Bromo-5-fluoro-2-methoxypyridine in coupling reactions further underscores the utility of halogenated intermediates in building molecular complexity. guidechem.com

Preparation of Dihalogenated and Other Poly-Substituted Analogues

The synthesis of dihalogenated and other poly-substituted analogues of this compound often involves multi-step sequences starting from appropriately substituted precursors. These analogues are valuable for systematically probing structure-activity relationships.

For example, the synthesis of 3,5-difluoro-2-methoxypyridine (B1390324) can be achieved through the nucleophilic aromatic substitution of 3,5-difluoropyridine (B1298662) with sodium methoxide (B1231860). chemicalbook.com This di-fluoro analogue could then potentially be converted into a 4-amino derivative. Similarly, the synthesis of complex iridium catalysts has utilized ligands such as 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine, demonstrating methods for creating poly-substituted pyridine rings bearing multiple fluorine atoms and other functional groups. researchgate.net

The preparation of 6-bromo-2-methoxy-3-aminopyridine via nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide provides a key intermediate for further functionalization. nih.gov The remaining bromine at the 6-position can be used in cross-coupling reactions to introduce aryl or alkyl groups, leading to highly decorated pyridine scaffolds.

Structure-Reactivity Relationship (SAR) Studies in Chemical Transformations

The reactivity of the this compound scaffold and its analogues is governed by the interplay of electronic and steric effects of the substituents on the pyridine ring. Understanding these relationships is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Impact of Substituents on Reaction Rates and Selectivity

Substituents profoundly influence the rate and regioselectivity of reactions on the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, making the ring less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iqquora.com Any electrophilic attack that does occur is generally directed to the 3- or 5-position to avoid placing a positive charge on the electronegative nitrogen atom. uoanbar.edu.iq

Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when good leaving groups (like halogens) are present at the 2-, 4-, or 6-positions. wikipedia.org The rate of SNAr is dramatically increased by the presence of strong electron-withdrawing groups (EWGs) like -NO2 or -CN at positions ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org This is because these groups can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. The fluorine atom at the 3-position in the title compound acts as an EWG through its inductive effect, activating the ring towards nucleophilic attack compared to an unsubstituted ring.

Correlation of Electronic and Steric Parameters with Chemical Properties

The effects of substituents on reactivity can be quantified and correlated using electronic and steric parameters. Electronic effects are often described by Hammett parameters (σ), which quantify the electron-donating or electron-withdrawing ability of a substituent. Studies on iron-pyridinophane complexes have shown a direct linear relationship between the Hammett parameter (σp) of the 4-substituent on the pyridine ring and the catalytic activity of the complex. nih.gov As the substituent becomes more electron-withdrawing (higher σp), the resulting metal center becomes more electron-deficient and more reactive. nih.gov

Steric effects, which arise from the spatial bulk of substituents, can be quantified by parameters such as Taft steric parameters (Es) or Verloop steric parameters (e.g., B1). wikipedia.org These parameters relate the size and shape of a substituent to its influence on reaction rates and selectivity. A notable study on the nucleophilic substitution of 3-substituted 2,6-dichloropyridines found that regioselectivity did not correlate with electronic parameters but showed a statistically significant correlation with the Verloop steric parameter B1. researchgate.net This indicated that the width of the substituent at the 3-position was the primary factor determining whether attack occurred at the C2 or C6 position. researchgate.net

Furthermore, solvent properties can be correlated with chemical reactivity using parameters like the Kamlet–Taft solvatochromic parameters (α for hydrogen-bond acidity, β for hydrogen-bond basicity, and π* for polarity/polarizability). The same study found that the regioselectivity of the SNAr reaction could be accurately predicted by a Kamlet-Taft equation, with the solvent's hydrogen-bond acceptor ability (β) being the dominant factor. researchgate.net These quantitative structure-property relationship (QSPR) models are powerful tools for optimizing reaction conditions and predicting the chemical behavior of new analogues.

Computational Chemistry and Theoretical Studies of 3 Fluoro 2 Methoxypyridin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For 3-Fluoro-2-methoxypyridin-4-amine (B6235108), methods like Density Functional Theory (DFT) are particularly well-suited. By employing a functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's electronic properties can be obtained.

These calculations can predict key molecular descriptors. For instance, the distribution of electron density and the resulting molecular electrostatic potential (MEP) map can highlight the electron-rich and electron-poor regions of the molecule. In this compound, the amino group and the nitrogen atom in the pyridine (B92270) ring are expected to be nucleophilic centers, while the carbon atom attached to the fluorine atom would exhibit electrophilic character.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atom.

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.6 eVSuggests moderate chemical reactivity and stability.
Dipole Moment3.5 DIndicates a significant degree of polarity in the molecule.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. For this compound, modeling reaction mechanisms can elucidate the pathways of its synthesis or its subsequent transformations. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and, most importantly, transition states, can be located.

The identification of a transition state, which represents the energy maximum along the reaction coordinate, is critical for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. For example, in a potential electrophilic substitution reaction on the pyridine ring of this compound, computational modeling can predict the most favorable site of attack by calculating the activation energies for substitution at different positions.

These models can also reveal the step-by-step process of bond formation and breakage. For instance, in a nucleophilic aromatic substitution reaction where the fluorine atom is displaced, the mechanism (e.g., SNAr) can be computationally verified by identifying the Meisenheimer complex as a stable intermediate.

Molecular Modeling of Chemical Transformations and Selectivity

Beyond reaction mechanisms, molecular modeling can predict the outcomes of chemical transformations, particularly in terms of selectivity (chemo-, regio-, and stereoselectivity). For a molecule with multiple reactive sites like this compound, understanding selectivity is paramount.

For instance, in a reaction with an electrophile, will the substitution occur on the amino group or the pyridine ring? If on the ring, which position is favored? Computational models can answer these questions by comparing the energies of the different possible products and the transition states leading to them. The thermodynamically controlled product will be the one with the lowest energy, while the kinetically controlled product will be formed via the lowest energy transition state.

Molecular dynamics simulations can also be employed to study the conformational preferences of the molecule and how these might influence its reactivity. The orientation of the methoxy (B1213986) and amino groups relative to the pyridine ring can affect the accessibility of different reactive sites to incoming reagents.

Computational Assessment of Structural Modifications on Chemical Behavior

One of the most powerful applications of computational chemistry is the ability to perform in silico modifications to a molecule's structure and predict the resulting changes in its chemical behavior. This allows for the rational design of new molecules with desired properties without the immediate need for synthetic efforts.

For this compound, one could computationally explore the effects of:

Changing the halogen: Replacing the fluorine atom with chlorine, bromine, or iodine and calculating the impact on the C-X bond strength, reactivity in nucleophilic substitution, and electronic properties.

Altering the alkoxy group: Substituting the methoxy group with an ethoxy or isopropoxy group to probe the steric and electronic effects on the adjacent reaction centers.

These computational experiments can generate a wealth of data that can be used to build structure-activity relationships (SAR) and guide the synthesis of derivatives with fine-tuned properties for specific applications.

Table 2: Illustrative Comparison of Calculated Properties upon Structural Modification

CompoundHOMO-LUMO Gap (eV)Calculated Dipole Moment (D)Predicted Reactivity Trend
This compound4.63.5Baseline
3-Chloro-2-methoxypyridin-4-amine4.83.3Slightly less reactive than fluoro analog
3-Bromo-2-methoxypyridin-4-amine4.93.2Less reactive than chloro analog
3-Fluoro-2-ethoxypyridin-4-amine4.53.6Slightly more reactive than methoxy analog

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for the structural elucidation of organic molecules, including 3-Fluoro-2-methoxypyridin-4-amine (B6235108). By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the methoxy (B1213986) group. The chemical shifts of these protons are influenced by the electronic effects of the fluorine, methoxy, and amine substituents. Furthermore, spin-spin coupling between the fluorine atom and adjacent protons (H-F coupling) would provide critical information for assigning the positions of the substituents on the pyridine ring.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, and the large one-bond carbon-fluorine coupling constant (¹JCF) for the carbon atom attached to the fluorine is a key diagnostic feature.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively establish the connectivity between protons and carbons, confirming the substitution pattern of the pyridine ring.

While specific, experimentally-derived spectral data from peer-reviewed literature is not publicly available at this time, a theoretical analysis suggests the following expected spectral characteristics:

Nucleus Expected Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H (aromatic)6.0 - 8.0Doublets, with H-H and H-F coupling
¹H (methoxy)~4.0Singlet
¹H (amine)Broad singlet
¹³C (C-F)Highly deshielded, large ¹JCFDoublet
¹³C (aromatic)100 - 160Singlets and doublets (due to C-F coupling)
¹³C (methoxy)~55Singlet

This table represents predicted values and characteristics. Actual experimental data would be required for definitive structural confirmation.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₇FN₂O, the expected exact mass is approximately 142.05 Da.

High-resolution mass spectrometry (HRMS) would be utilized to confirm the elemental composition of the molecule by providing a highly accurate mass measurement, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. Expected fragmentation pathways for this compound might include the loss of a methyl radical (•CH₃) from the methoxy group, loss of carbon monoxide (CO), or cleavage of the pyridine ring. Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), are often used to observe the protonated molecule [M+H]⁺, confirming the molecular weight with minimal fragmentation. Some patent literature has reported an LCMS (Liquid Chromatography-Mass Spectrometry) value of m/z 177.09 (M+1) for a related, but more complex, synthesized compound, highlighting the utility of this technique in monitoring chemical reactions. google.comgoogle.com

Analysis Expected Result Information Gained
HRMSm/z ≈ 142.05Confirmation of elemental composition (C₆H₇FN₂O)
ESI-MS[M+H]⁺ at m/z ≈ 143.06Confirmation of molecular weight
EI-MSMolecular ion and fragment peaksStructural information from fragmentation patterns

Chromatographic Methods (HPLC, GC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for a molecule like this compound.

HPLC is particularly well-suited for the analysis of this compound due to its polarity and thermal sensitivity. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a standard approach. A UV detector would be used for detection, as the pyridine ring is chromophoric. The retention time of the compound under specific conditions is a characteristic property, and the area of the peak is proportional to its concentration, allowing for quantitative purity analysis. The absence of significant impurity peaks in the chromatogram would indicate a high degree of purity.

Gas chromatography could also be used, provided the compound is sufficiently volatile and thermally stable. A polar capillary column would likely be required for good peak shape and resolution. The sample would be vaporized and carried through the column by an inert gas, with separation based on boiling point and interactions with the stationary phase.

While specific chromatograms are not publicly available, commercial suppliers of this compound often provide purity data determined by these methods upon request, typically reporting purities of 98% or higher. myskinrecipes.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the crystal lattice, including the bond lengths, bond angles, and torsional angles of the molecule.

For this compound, a successful single-crystal X-ray diffraction experiment would provide unambiguous confirmation of its structure, including the planarity of the pyridine ring and the relative positions of the substituents. It would also reveal information about intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the packing of the molecules in the solid state.

Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible databases. The ability to obtain such data is contingent upon the successful growth of single crystals of suitable size and quality.

Raman and Infrared Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By absorbing light at specific frequencies corresponding to the energy of molecular vibrations (stretching, bending, etc.), these methods provide a characteristic spectrum that can be used for identification and structural analysis.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (1400-1600 cm⁻¹), and C-O and C-F stretching vibrations at lower frequencies.

Functional Group Vibrational Mode Expected IR/Raman Frequency (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (methoxy)Stretching2850 - 2950
C=C, C=N (ring)Stretching1400 - 1600
C-O (ether)Stretching1000 - 1300
C-FStretching1000 - 1400

Applications of 3 Fluoro 2 Methoxypyridin 4 Amine in Organic Synthesis

As a Versatile Building Block for Heterocyclic Compound Synthesis

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to organic molecules, such as altered metabolic stability and binding affinity. While specific examples of heterocyclic compounds directly synthesized from 3-Fluoro-2-methoxypyridin-4-amine (B6235108) are not extensively detailed in the available literature, the general class of fluorinated pyridines serves as a crucial foundation for the synthesis of a wide array of fused heterocyclic systems. For instance, substituted pyridines are key precursors in the synthesis of furo[2,3-b]pyridines, pyrazolo[3,4-b]pyridines, and thieno[2,3-b]pyridines. researchgate.net The reactivity of the amino and fluoro groups on the pyridine (B92270) ring of this compound suggests its potential utility in similar cyclization and condensation reactions to form novel heterocyclic scaffolds.

Precursor for Complex Organic Molecules and Scaffolds

Substituted pyridines are fundamental precursors in the development of complex organic molecules, particularly in the realm of medicinal chemistry. They form the core of numerous kinase inhibitors and other biologically active compounds. nih.govgoogle.com Although direct evidence of this compound being a precursor for specific complex organic molecules is not prominently reported, its structural motifs are present in various advanced molecules. The strategic placement of the fluoro, methoxy (B1213986), and amino groups provides multiple reaction sites for elaboration into more intricate structures. For example, the amino group can be readily derivatized, and the pyridine nitrogen can participate in quaternization or coordination to metal centers, facilitating further transformations.

Role in Multi-Step Synthetic Strategies for Diverse Chemical Entities

The development of novel chemical entities often relies on multi-step synthetic strategies where functionalized building blocks are sequentially modified. While specific multi-step synthetic routes employing this compound are not well-documented, the chemical nature of the compound suggests its potential role in such strategies. For instance, the synthesis of multi-substituted pyridine derivatives as multi-targeted protein kinase inhibitors for non-small cell lung cancer highlights the importance of substituted pyridin-3-amine cores in constructing complex and pharmacologically relevant molecules. acs.org The presence of orthogonal functional groups in this compound allows for selective reactions, a key aspect in the design of efficient multi-step syntheses.

Emerging Applications in Advanced Materials Science Leveraging its Chemical Reactivity

While the application of this compound in advanced materials science is not yet established in the reviewed literature, the broader class of pyridine-containing organic molecules has shown significant promise in this field. Pyridine derivatives are utilized in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials due to their electron-deficient nature and ability to form stable coordination complexes. nih.govrsc.org The electronic properties of this compound, influenced by its fluorine and methoxy substituents, could potentially be exploited in the design of new materials with tailored optical and electronic characteristics. However, specific research in this area has yet to be reported.

Radiochemical Synthesis and Labeling Applications (focus on methodology)

The development of radiolabeled compounds for positron emission tomography (PET) is a critical area of research in medical imaging. The introduction of fluorine-18 (¹⁸F), a positron-emitting isotope, into biologically active molecules is of particular interest. While the direct radiolabeling of this compound with ¹⁸F is not specifically described, methodologies for the radiosynthesis of structurally similar compounds, such as [¹⁸F]3-fluoro-4-aminopyridine, provide valuable insights into potential labeling strategies.

One established method for the introduction of ¹⁸F into a pyridine ring at the meta position involves the direct nucleophilic radiofluorination of a pyridine N-oxide precursor. uchicago.edunih.gov This approach has been successfully applied to the synthesis of [¹⁸F]3-fluoro-4-aminopyridine. uchicago.edunih.gov The general strategy involves the fluorination of a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide with [¹⁸F]fluoride, followed by reduction of the nitro group to an amine. nih.gov

Another relevant methodology is the Yamada-Curtius rearrangement, which has been utilized for the synthesis of [¹⁸F]fluoro-4-aminopyridine. core.ac.uk This multi-step process involves the initial ¹⁸F-fluorination of a suitable precursor, followed by a rearrangement to form the final aminopyridine product. core.ac.uk

The table below summarizes a general, analogous methodology for the radiosynthesis of a meta-fluorinated aminopyridine, which could be adapted for this compound.

Table 1: Analogous Radiosynthesis Methodology for ¹⁸F-labeled 3-Fluoro-4-aminopyridines
StepReactionKey Reagents and ConditionsOutcome
1RadiofluorinationPrecursor: 3-Bromo-4-nitropyridine N-oxide [¹⁸F]Tetrabutylammonium fluoride (B91410) ([¹⁸F]TBAF) Solvent: DMSO Temperature: Room TemperatureFormation of [¹⁸F]3-fluoro-4-nitropyridine N-oxide
2ReductionCatalyst: 10% Pd/C Reagent: H₂ gas Solvent: MethanolConversion to [¹⁸F]3-fluoro-4-aminopyridine

Conclusion and Future Research Directions

Summary of Key Research Advancements on 3-Fluoro-2-methoxypyridin-4-amine (B6235108)

Research on this compound itself is not extensively documented in publicly available literature, suggesting it is a relatively novel or specialized chemical entity. However, advancements in the synthesis and understanding of related fluorinated pyridines provide a strong foundation for its study. Key progress in the broader field includes the development of novel fluorination and functionalization methods that are applicable to pyridine (B92270) rings. For instance, methods for the direct C-H fluorination and nucleophilic aromatic substitution (SNAr) of pyridines have been established, which are crucial for accessing polysubstituted derivatives. acs.org The synthesis of related structures, such as 3-fluoro-4-aminopyridine, has been detailed in patents, often involving multi-step sequences starting from a substituted pyridine. google.com These methodologies, while not directly reporting on this compound, represent significant enabling technologies for its preparation and derivatization.

The presence of the fluorine atom at the 3-position, a methoxy (B1213986) group at the 2-position, and an amine at the 4-position creates a unique electronic and steric environment. The electron-withdrawing nature of the fluorine atom can influence the pKa of the pyridine nitrogen and the amino group, as well as the reactivity of the aromatic ring towards electrophilic and nucleophilic attack. The methoxy group, an electron-donating group, further modulates this reactivity. Research on analogous compounds suggests that this substitution pattern can be exploited for selective chemical transformations.

Identification of Unexplored Synthetic Pathways and Reactivity

While specific synthetic routes to this compound are not widely published, several plausible and unexplored pathways can be envisioned based on established pyridine chemistry.

Potential Synthetic Routes:

Multi-step synthesis from substituted pyridines: A logical approach would involve starting with a pre-functionalized pyridine ring, such as 2,3-dihalosubstituted pyridines, and sequentially introducing the methoxy and amino groups. For example, nucleophilic substitution of a halogen at the 2-position with methoxide (B1231860), followed by amination at the 4-position, could be a viable route. The introduction of the fluorine atom could be achieved either by starting with a fluorinated precursor or by a late-stage fluorination reaction.

Ring construction methodologies: Building the pyridine ring from acyclic precursors is another potential avenue. This could involve condensation reactions of appropriately substituted carbonyl compounds and ammonia (B1221849) derivatives.

Late-stage functionalization: An alternative strategy could involve the late-stage introduction of the fluoro, methoxy, or amino group onto a pre-existing pyridine scaffold. For instance, direct C-H amination or methoxylation of a fluorinated pyridine derivative could be explored, although regioselectivity would be a significant challenge. researchgate.net

The reactivity of this compound is also an area ripe for investigation. The interplay of the electron-donating methoxy and amino groups with the electron-withdrawing fluorine atom is expected to lead to unique reactivity patterns. For example, the amino group could direct electrophilic substitution, while the fluorine and methoxy groups would influence the regioselectivity of such reactions. The potential for the compound to undergo metal-catalyzed cross-coupling reactions at various positions on the ring also remains largely unexplored.

Potential for Developing Novel Chemical Transformations and Applications

The unique substitution pattern of this compound presents opportunities for the development of novel chemical transformations and applications.

The presence of multiple functional groups allows for a range of derivatizations. The amino group can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring. The methoxy group could potentially be cleaved to reveal a hydroxypyridine, opening up another avenue for modification. The fluorine atom, while generally stable, can under certain conditions participate in nucleophilic aromatic substitution reactions, particularly if the ring is further activated.

Given the prevalence of fluorinated pyridines in bioactive molecules, this compound is a promising building block for medicinal chemistry. nih.govresearchgate.net Its structure could be incorporated into novel scaffolds for various therapeutic targets. The specific arrangement of the fluoro, methoxy, and amino groups could lead to favorable interactions with biological targets, potentially enhancing binding affinity, selectivity, and pharmacokinetic properties. researchgate.net

Challenges and Opportunities for Future Research in Fluorinated Pyridine Chemistry

The field of fluorinated pyridine chemistry, while mature, still presents several challenges and opportunities.

Challenges:

Regioselective Synthesis: The selective introduction of fluorine and other substituents at specific positions on the pyridine ring remains a significant challenge, often requiring multi-step and protecting-group-heavy synthetic sequences. researchgate.net

Direct C-H Fluorination: While progress has been made, the direct and selective C-H fluorination of complex pyridine derivatives under mild conditions is still an area of active research. acs.org

Handling of Fluorinating Reagents: Many fluorinating reagents are hazardous and require specialized handling procedures. rsc.org

Opportunities:

Development of Novel Synthetic Methods: There is a continuing need for more efficient, selective, and environmentally benign methods for the synthesis of fluorinated pyridines. This includes the development of new catalysts and reagents. uni-muenster.de

Exploration of New Applications: The unique properties conferred by fluorine substitution open up possibilities for the use of fluorinated pyridines in materials science, for example, in the development of novel polymers and electronic materials. nih.gov

Computational Studies: In silico modeling and computational chemistry can play a crucial role in predicting the properties and reactivity of new fluorinated pyridine derivatives, thereby guiding synthetic efforts and accelerating the discovery of new applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.